
4-(2-((4-Fluorophenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a piperazine ring, a sulfonyl group, and a fluorophenyl group . Piperazine rings are common in pharmaceutical compounds, and sulfonyl groups are often used in organic synthesis . The fluorophenyl group could potentially contribute to the compound’s biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving fluorosulfonyl radicals . Additionally, pyrrolidine rings, which are similar to piperazine rings, can be constructed from different cyclic or acyclic precursors .Chemical Reactions Analysis
The compound likely undergoes various chemical reactions. For instance, sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .Aplicaciones Científicas De Investigación
Fluorescent Molecular Probes
A study by Diwu et al. (1997) discussed the synthesis and spectral properties of new fluorescent solvatochromic dyes, which involve a “push-pull” electron transfer system. These compounds, which may share structural similarities with 4-(2-((4-Fluorophenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one, show strong solvent-dependent fluorescence. This property makes them suitable for developing ultra-sensitive fluorescent molecular probes to study biological events and processes (Diwu et al., 1997).
Antimicrobial Activity
Ghorab et al. (2017) synthesized a series of compounds including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, which demonstrated interesting antimicrobial activity against various bacteria and fungi. These compounds, due to their structural features, could potentially include or resemble the chemical structure of this compound, indicating its potential application in the development of new antimicrobial agents (Ghorab et al., 2017).
Photodynamic Therapy
Li and Na (2011) discussed the synthesis and evaluation of acetylated-chondroitin sulfate/chlorin e6 conjugates as nanoscale drugs for photodynamic therapy. While the specific compound this compound was not mentioned, the structural motif of incorporating sulfonyl and fluorophenyl groups suggests relevance in the design of photodynamic therapy agents (Li & Na, 2011).
Sulfonamide Synthesis
Yan et al. (2006) developed a new method for preparing sulfonamides, starting from compounds like 1-Propyl- and 1,3-dimethyl-8-p-sulfophenylxanthine. This research, while not directly mentioning this compound, highlights the importance of sulfonamide groups in medicinal chemistry, suggesting potential routes for synthesizing related compounds for various applications (Yan et al., 2006).
Chemical Biology and Toxicology
Masson et al. (2008) explored the effects of dimethyl sulfoxide (DMSO) on natural killer T and natural killer cells in acetaminophen-induced liver injury in mice. This study, by investigating the biological effects of solvents like DMSO, indirectly touches upon the broader context of chemical biology and toxicology, relevant to understanding the biological interactions and potential toxicity of complex molecules such as this compound (Masson et al., 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(4-fluorophenyl)sulfonylacetyl]-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4S/c1-14(2)13(19)16-7-8-17(14)12(18)9-22(20,21)11-5-3-10(15)4-6-11/h3-6H,7-9H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGVDMRFEXVEJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


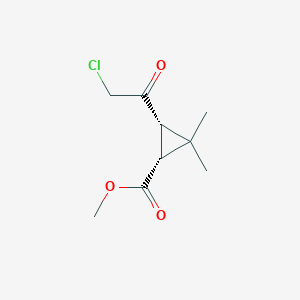
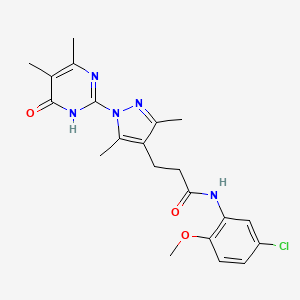
![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B2406864.png)
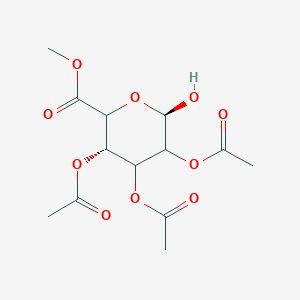
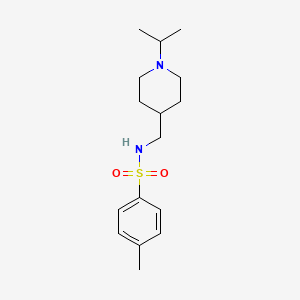



![2-Chloro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2406874.png)
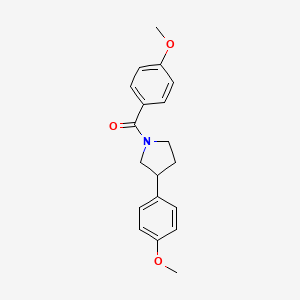
![2-(4-(isopropylsulfonyl)phenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2406876.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid](/img/structure/B2406877.png)
